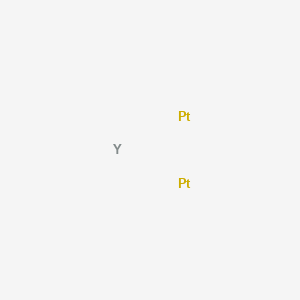
Platinum--yttrium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–yttrium (2/1) is an intermetallic compound composed of platinum and yttrium in a 2:1 ratio. This compound is part of the platinum-yttrium system, which includes several other intermetallic phases. Platinum–yttrium (2/1) is known for its unique properties, including high melting points and specific crystal structures, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Platinum–yttrium (2/1) can be synthesized through direct sintering of a mixture of platinum powder and yttrium hydride at high temperatures. The typical reaction conditions involve heating the mixture to around 1600°C under high vacuum in yttrium oxide crucibles . This method ensures the formation of the desired intermetallic compound with minimal impurities.
Industrial Production Methods
In industrial settings, the production of platinum–yttrium (2/1) often involves advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to prevent contamination and ensure the desired phase formation .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum–yttrium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both platinum and yttrium.
Common Reagents and Conditions
Oxidation: Platinum–yttrium (2/1) can be oxidized using oxygen or other oxidizing agents at elevated temperatures. The reaction typically forms yttrium oxide and platinum metal.
Reduction: Reduction reactions often involve hydrogen or other reducing agents to convert platinum–yttrium (2/1) back to its metallic state.
Major Products Formed
The major products formed from these reactions include yttrium oxide, platinum metal, and various platinum and yttrium halides. These products have significant applications in catalysis, materials science, and other fields .
Wissenschaftliche Forschungsanwendungen
Platinum–yttrium (2/1) has a wide range of scientific research applications due to its unique properties:
Wirkmechanismus
The mechanism by which platinum–yttrium (2/1) exerts its effects is primarily through its interaction with other chemical species. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved depend on the specific application, such as the formation of platinum-yttrium complexes in anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum–erbium (2/1): Similar to platinum–yttrium (2/1), this compound has high melting points and specific crystal structures.
Platinum–samarium (2/1): Another intermetallic compound with comparable properties and applications.
Uniqueness
Platinum–yttrium (2/1) is unique due to its specific combination of platinum
Eigenschaften
CAS-Nummer |
59978-16-4 |
|---|---|
Molekularformel |
Pt2Y |
Molekulargewicht |
479.1 g/mol |
IUPAC-Name |
platinum;yttrium |
InChI |
InChI=1S/2Pt.Y |
InChI-Schlüssel |
VVLIEYWMSQJBFR-UHFFFAOYSA-N |
Kanonische SMILES |
[Y].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


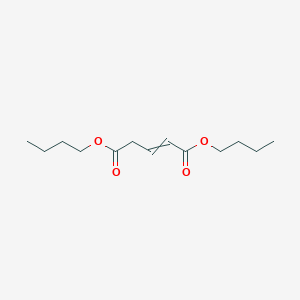
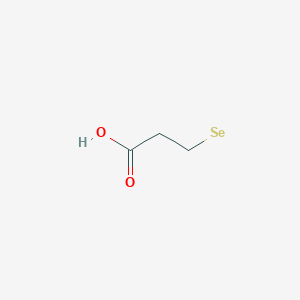
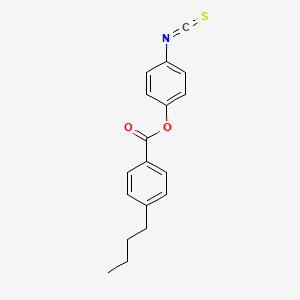
![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
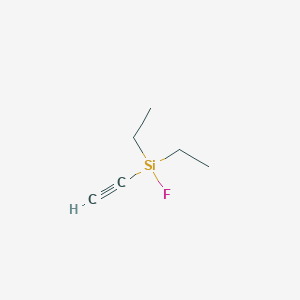
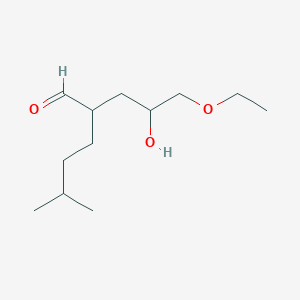

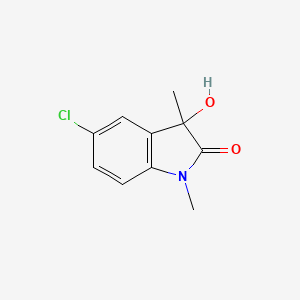
![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)

![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)

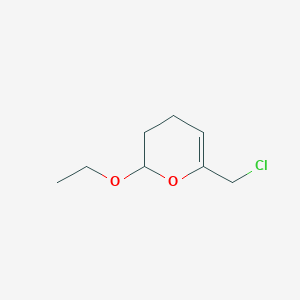
![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
